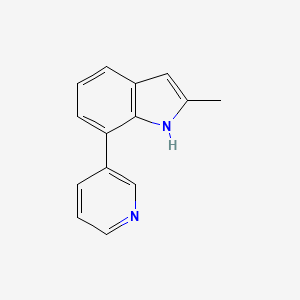

2-Methyl-7-(pyridin-3-yl)-1H-indole

Description

Structure

3D Structure

Properties

CAS No. |

919119-77-0 |

|---|---|

Molecular Formula |

C14H12N2 |

Molecular Weight |

208.26 g/mol |

IUPAC Name |

2-methyl-7-pyridin-3-yl-1H-indole |

InChI |

InChI=1S/C14H12N2/c1-10-8-11-4-2-6-13(14(11)16-10)12-5-3-7-15-9-12/h2-9,16H,1H3 |

InChI Key |

YUGVGANOQZTJMP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(N1)C(=CC=C2)C3=CN=CC=C3 |

Origin of Product |

United States |

Investigation of Biological Activities and Molecular Mechanisms of 2 Methyl 7 Pyridin 3 Yl 1h Indole Analogues

Modulatory Effects on Pharmacological Targets

Enzyme Inhibition and Activation Mechanisms

Analogues of 2-Methyl-7-(pyridin-3-yl)-1H-indole have demonstrated significant interactions with a range of enzymes, acting as both inhibitors and activators, thereby influencing critical biological pathways.

Aromatase: Aromatase (CYP19A1) is a key enzyme in estrogen biosynthesis, and its inhibition is a crucial strategy in treating hormone-dependent breast cancer. nih.govijcrt.org Studies have shown that 2-methyl indole (B1671886) hydrazone derivatives can act as aromatase inhibitors. nih.gov In particular, monochloro substituted indole hydrazones exhibited stronger aromatase inhibitory activity than other tested derivatives and were more potent than melatonin. nih.gov Computational studies have further supported the potential of 2-methylindole (B41428) derivatives as effective aromatase inhibitors. ijcrt.org For instance, pyridine-based aromatase inhibitors have been developed with dual binding capabilities, interacting with both the heme and the access channel of the enzyme. rsc.org One such derivative, (4-bromophenyl)(6-(but-2-yn-1-yloxy)benzofuran-2-yl)(pyridin-3-yl)methanol, demonstrated a potent CYP19A1 IC50 of 0.83 nM. rsc.org

Histone Deacetylase (HDAC): HDACs are a class of enzymes that play a crucial role in gene expression and regulation. Class I HDACs, specifically HDAC1 and HDAC2, are often upregulated in urothelial carcinoma and contribute to cell proliferation. nih.gov Inhibition of these enzymes is a promising therapeutic approach for cancer. nih.gov Analogues bearing a pyridinyl group have shown a more favorable physicochemical profile for HDAC inhibition. nih.gov The position of the nitrogen atom in the pyridinyl group significantly affects HDAC inhibition and selectivity. nih.gov For example, specific HDAC1/2 inhibitors like romidepsin (B612169) and givinostat (B1684626) have been shown to significantly reduce the proliferation of urothelial carcinoma cell lines. nih.gov

DNA-Dependent Protein Kinase (DNA-PK): DNA-PK is a critical enzyme in the DNA damage response pathway, responsible for repairing double-strand DNA breaks. nih.gov A potent and selective DNA-PK inhibitor, AZD7648, which features a 7-methyl-2-[(7-methyl nih.govnih.govnih.govtriazolo[1,5-a]pyridin-6-yl)amino] moiety, has been developed. nih.gov This compound demonstrated significant monotherapy activity in murine xenograft models and showed enhanced efficacy when combined with agents that induce double-strand breaks. nih.gov

Other Enzymes: The versatility of the indole-pyridine scaffold extends to other enzymes as well. For example, certain N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitriles have shown potential as kinase inhibitors, with a preferential activity against VEGFR-2 tyrosine kinase. nih.gov

Receptor Ligand Interactions and Allosteric Modulation

The this compound framework has been instrumental in developing ligands for various receptors, demonstrating both direct binding and allosteric modulation.

ROR1: The receptor tyrosine kinase-like orphan receptor 1 (ROR1) is a significant target in oncology due to its role in cancer malignancy. nih.gov Optimization of an indole-based ROR1 inhibitor, LDR102, led to the development of a series of 1-methyl-3-(pyridin-3-yl)-1H-indole derivatives. nih.gov One lead candidate from this series, compound 24d, exhibited exceptional ROR1 inhibitory potency, high selectivity, and robust antitumor activity both in vitro and in vivo. nih.gov

Cannabinoid CB1 Receptor: The cannabinoid CB1 receptor is involved in various physiological processes, including pain perception, appetite regulation, and mood. nih.gov R-2-Iodophenyl-(1-(1-methylpiperidin-2-ylmethyl)-1H-indol-3-yl)methanone (R-AM2233), a potent CB1 agonist, has been developed and radiolabeled for use as a SPECT imaging agent to study CB1 receptors in the brain. nih.gov

Adenosine (B11128) A3 Receptor: Selective agonists of the A3 adenosine receptor (A3AR) have shown promise in preventing chemotherapy-induced neuropathic pain. nih.gov These agonists, such as IB-MECA and its analogue Cl-IB-MECA, can modulate spinal glial-restricted redox-dependent signaling pathways. nih.gov Furthermore, various A3 adenosine receptor ligands, including adenine (B156593) nucleoside and nucleobase derivatives, have been found to interact with the multidrug transporter ABCG2, which can affect their bioavailability. nih.gov

Identification of Novel Binding Sites

Research into pyridine-based aromatase inhibitors has led to the identification of an alternative access channel within the enzyme. rsc.org Computational studies for 6-O-butynyloxy and 6-O-pentynyloxy derivatives revealed a binding site lined by Phe221, Trp224, Gln225, and Leu477, providing new insights into the binding modes of non-steroidal aromatase inhibitors. rsc.org This discovery opens up new avenues for the design of more selective and potent inhibitors.

Cellular and Subcellular Mechanistic Studies

The biological effects of this compound analogues are underpinned by their ability to induce specific cellular phenotypes and modulate key signaling pathways.

Induction of Specific Cellular Phenotypes

Antiproliferation: A significant body of research has demonstrated the antiproliferative activity of various indole-pyridine analogues against a wide range of human tumor cell lines. nih.govnih.govmdpi.comacs.org For example, 2,5-bis(3′-indolyl)pyrroles, which are nortopsentin analogues, have shown concentration-dependent antitumor activity. mdpi.com Similarly, 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl)-1H-7-azaindoles have been tested against a full panel of human cancer cell lines, exhibiting notable antiproliferative effects. nih.gov The antiproliferative mechanism of some of these compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and induction of apoptosis. nih.gov For instance, compound 7d, a derivative of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamide, displayed potent antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cells. nih.gov

Vacuolization: Certain derivatives, such as 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide analogues, have been identified as potent inducers of methuosis, a form of non-apoptotic cell death characterized by extensive cytoplasmic vacuolization. nih.gov These vacuoles are derived from macropinosomes and are associated with endoplasmic reticulum (ER) stress. nih.gov Compound 12A from this series was found to be a selective methuosis inducer in cancer cells with minimal toxicity to normal cells. nih.gov

Pathway Analysis and Biomarker Identification

The anticancer activity of these compounds is often linked to the modulation of specific signaling pathways. For instance, the methuotic cell death induced by compound 12A involves the activation of the MAPK/JNK signaling pathway. nih.gov In the context of aromatase inhibition, the development of pyridine-based inhibitors has led to the identification of an alternative access channel in the enzyme, which can serve as a biomarker for predicting inhibitor efficacy. rsc.org Furthermore, cobalt-catalyzed annulation reactions have been developed to synthesize γ-carbolinone scaffolds from indolecarboxamides, demonstrating the potential for creating novel drug candidates with diverse biological activities. acs.org

In Vitro Biological Evaluation Methodologies

The initial assessment of the biological potential of this compound analogues and other indole derivatives is predominantly conducted through in vitro assays. These controlled laboratory experiments provide a foundational understanding of a compound's activity and mechanism of action.

Cell-Based Assays for Activity Profiling (e.g., anticancer, antimicrobial, anti-inflammatory)

Cell-based assays are fundamental in determining the biological effects of novel compounds on living cells. These assays are crucial for profiling activities such as anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity:

The antiproliferative effects of indole derivatives are commonly evaluated using a panel of human cancer cell lines. A frequently used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. nih.gov In this assay, viable cells with active metabolism convert the MTT reagent into a colored formazan (B1609692) product, which can be quantified spectrophotometrically. The results are often expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%.

For instance, studies on various indole derivatives have demonstrated their cytotoxic potential against a range of cancer cell lines. nih.govacs.orgmdpi.com For example, certain indole-based tyrphostin analogues have shown potent antiproliferative activity against cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and Huh-7 (liver cancer), with some compounds exhibiting IC₅₀ values in the low nanomolar range. nih.gov Similarly, novel 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogues have shown significant cytotoxicity against MDA-MB-468 triple-negative breast cancer cells. nih.gov

In a study on pyridine-pyrimidine-indole-carbohydrazide derivatives, HeLa cells were treated with the compounds to assess their vacuole-inducing and antiproliferative effects. tandfonline.com The ability of these compounds to induce methuosis, a type of non-apoptotic cell death characterized by the formation of large vacuoles, was observed under a microscope. tandfonline.comsemanticscholar.org The antiproliferative activity was also quantified, with some derivatives showing significant effects at low micromolar concentrations. tandfonline.comsemanticscholar.org

| Compound/Analogue | Cell Line | Assay | Finding | Reference |

| Indole-based Tyrphostin Analogues (e.g., 2a, 3a) | HCT-116, MCF-7, Huh-7 | Antiproliferative Assay | Low nanomolar IC₅₀ values, indicating high potency. | nih.gov |

| 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogues | MDA-MB-468 | Cytotoxicity Assay | Potent inhibitory activity against triple-negative breast cancer cells. | nih.gov |

| Pyridine-pyrimidine-indole-carbohydrazide Derivatives (e.g., 12c, 12g, 12i, 12n, 12A) | HeLa | Vacuolization & Antiproliferative Assays | Induced vacuolization and exhibited significant antiproliferative activity at 1.0 µM. | tandfonline.comsemanticscholar.org |

| Indole-based Sulfonohydrazide Derivatives (e.g., 5f) | MCF-7, MDA-MB-468 | Anticancer Activity Assay | Compound 5f showed significant inhibition with IC₅₀ values of 13.2 µM (MCF-7) and 8.2 µM (MDA-MB-468). | acs.org |

| 2-(Thiophen-2-yl)-1H-indole Derivatives (e.g., 4g, 4a, 4c) | HCT-116 | Anticancer Activity Assay | Potent activity with IC₅₀ values of 7.1 µM, 10.5 µM, and 11.9 µM, respectively. | nih.gov |

Antimicrobial Activity:

The antimicrobial potential of indole analogues is typically assessed by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The tube dilution technique is a common method used for this purpose. nih.gov In this method, serial dilutions of the compound are prepared in a liquid growth medium and inoculated with the test microorganism.

For example, new indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties have been tested against a panel of bacteria and fungi, including Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Escherichia coli, and Candida albicans. nih.gov Some of these compounds have shown significant antimicrobial activity with MIC values as low as 3.125-50 µg/mL. nih.gov Another study on synthetic indole derivatives, SMJ-2 and SMJ-4, reported potent activity against various Gram-positive bacteria, with MICs ranging from 0.25 to 16 µg/mL. nih.gov

| Compound/Analogue | Microorganism | Assay | Finding | Reference |

| Indole-Triazole/Thiadiazole Derivatives | S. aureus, MRSA, E. coli, C. albicans | Tube Dilution (MIC) | MIC values ranging from 3.125-50 µg/mL, indicating broad-spectrum activity. | nih.gov |

| Synthetic Indole Derivatives (SMJ-2, SMJ-4) | Gram-positive bacteria (including MRSA) | MIC Determination | Potent activity with MICs of 0.25-16 µg/mL. | nih.gov |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) | MRSA | MIC Determination | Low MIC of 0.98 μg/mL. | nih.govmdpi.com |

| Indole-3-carboxamido-polyamine Conjugates | S. aureus, A. baumannii, C. neoformans | MIC Determination | Analogue 13b showed notable activity with MIC ≤ 0.28 µM. | nih.gov |

Anti-inflammatory Activity:

The anti-inflammatory properties of indole derivatives are often investigated by measuring their ability to inhibit the production of pro-inflammatory mediators in stimulated immune cells, such as macrophages. A common in vitro model involves stimulating RAW264.7 macrophage cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response. The levels of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the cell culture supernatant are then quantified using an enzyme-linked immunosorbent assay (ELISA). nih.gov

For example, a series of indole-2-one and 7-aza-2-oxindole derivatives were evaluated for their anti-inflammatory activity by measuring their inhibitory effect on LPS-stimulated TNF-α and IL-6 release in RAW264.7 macrophages. nih.gov Some of these compounds demonstrated potent inhibition of these pro-inflammatory cytokines. nih.gov Similarly, indole derivatives have been shown to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are key mediators of inflammation. nih.gov

| Compound/Analogue | Cell Line/Model | Assay | Finding | Reference |

| Indole-2-one and 7-aza-2-oxindole Derivatives | RAW264.7 macrophages | ELISA (TNF-α, IL-6 inhibition) | Potent inhibition of LPS-stimulated pro-inflammatory cytokine release. | nih.gov |

| Indole Schiff Base Derivatives (e.g., S3, S7, S14) | Carrageenan-induced paw edema (in vivo model reflecting cellular inflammation) | Inhibition of paw edema | Significant anti-inflammatory activity, with compound S14 showing up to 63.69% inhibition. | nih.gov |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives (e.g., 13b) | RAW264.7 cells | Inhibition of NO, IL-6, TNF-α release | Compound 13b effectively inhibited the production of pro-inflammatory cytokines. | rsc.org |

Target-Based Biochemical Assays

Target-based biochemical assays are designed to measure the direct interaction of a compound with a specific molecular target, such as an enzyme or a receptor. These assays are crucial for understanding the mechanism of action at a molecular level.

For indole analogues with potential anticancer activity, a key area of investigation is their ability to inhibit protein kinases. Kinases are enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

Enzyme inhibition assays are commonly used to determine the potency of a compound against a specific kinase. nih.gov These assays typically measure the activity of the purified enzyme in the presence of varying concentrations of the inhibitor. The results are often expressed as an IC₅₀ value, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%. youtube.com

For example, novel indole derivatives have been evaluated for their inhibitory activity against kinases such as Epidermal Growth Factor Receptor (EGFR) and Src kinase. nih.gov In one study, a dual EGFR/Src kinase inhibitor, compound 16, showed potent activity against Src kinase with an IC₅₀ of 0.002 µM and against EGFR with an IC₅₀ of 1.026 µM. nih.gov Another study focused on indole derivatives as selective inhibitors of Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. isfcppharmaspire.comchesci.com Docking studies were also employed to predict the binding interactions of these compounds with the active site of the COX-2 enzyme. isfcppharmaspire.com

The investigation of indole derivatives as effectors of enzymes like indoleamine 2,3-dioxygenase has been conducted using spectroscopic methods to probe the active site. nih.gov These studies have shown that certain indole derivatives can modulate the enzyme's catalytic activity by binding to sites other than the active site. nih.gov

| Compound/Analogue | Target Enzyme | Assay Type | Finding | Reference |

| Indole Derivative (Compound 16) | EGFR, Src Kinase | Enzyme Inhibition Assay | Potent dual inhibitor with IC₅₀ values of 1.026 µM (EGFR) and 0.002 µM (Src). | nih.gov |

| Indole Derivatives (e.g., 5c, 5f, 5g) | COX-1, COX-2 | Docking Studies | Predicted to bind well to the active sites of COX-1 and COX-2 enzymes. | isfcppharmaspire.com |

| Indole Derivatives | Indoleamine 2,3-dioxygenase | Spectroscopic and Kinetic Assays | Act as effectors, modulating the enzyme's catalytic properties. | nih.gov |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | EGFRWT, EGFRT790M | EGFR Inhibitory Assay | Compounds 5f and 5g were potent EGFRWT inhibitors with IC₅₀ values of 68 nM and 74 nM, respectively. | nih.gov |

Structure Activity Relationship Sar Studies and Rational Design Principles for 2 Methyl 7 Pyridin 3 Yl 1h Indole Analogues

Impact of Substituent Position and Nature on the Indole (B1671886) Moiety

The indole nucleus is a privileged structure in medicinal chemistry, and its substitution pattern is a critical determinant of biological activity. For 7-aryl-indole scaffolds, modifications at various positions on the indole ring have profound effects on potency and selectivity.

Positions 1 (N-H), 2 (methyl), and 3 (C-H) of the indole ring are particularly important reactive sites for derivatization. nih.gov The introduction of substituents on the carbocyclic part of the indole ring (positions 4, 5, and 6) is a key strategy for modulating activity. Studies on related indole carboxamides and other heterocyclic systems show that both electron-donating groups (EDGs) like methyl and methoxy (B1213986), and electron-withdrawing groups (EWGs) like halogens (fluoro, chloro, bromo), can be installed to fine-tune the electronic properties of the ring and explore interactions with specific pockets in a target protein. acs.org For instance, in a series of indole-3-carboxamides, introducing EWGs such as fluorine to the fused benzene (B151609) ring was found to enhance inhibitory activity. nih.gov

The N1 position of the indole is another crucial site for modification. In some series of indole-based inhibitors, substitution at this position with groups like pyridylmethyl has been shown to dramatically decrease inhibitory activity against certain targets, highlighting its sensitivity. nih.gov Conversely, for other targets like Rho kinase (ROCK), substitutions on the indole NH have yielded potent and selective inhibitors with improved solubility and pharmacokinetic profiles. nih.gov

The methyl group at the C2 position is also significant. While the parent compound has a methyl group, SAR studies often explore replacing it with other small alkyl groups or hydrogen to probe the steric tolerance of the binding pocket.

Table 1: Effect of Indole Moiety Substitution on Biological Activity (Illustrative)

| Position of Substitution | Substituent Type | General Impact on Activity | Rationale |

| C4, C5, C6 | Halogens (F, Cl, Br) | Can increase potency | Alters electronic distribution and can form specific halogen bonds with the target protein. acs.org |

| C4, C5, C6 | Methyl, Methoxy | Variable; can increase or decrease potency | Fills hydrophobic pockets; can also introduce steric hindrance or alter solubility. acs.org |

| N1 | Alkyl, Arylmethyl | Highly target-dependent | Can be used to probe for additional binding interactions or to block undesirable metabolic pathways. nih.govnih.gov |

| C3 | Various groups | Often leads to potent compounds | A key vector for introducing functionality to interact with the solvent-exposed region of a binding site. nih.gov |

Influence of Pyridine (B92270) Ring Modifications on Biological Potency and Selectivity

The 3-pyridyl group at the 7-position of the indole core acts as a critical binding element, often forming hydrogen bonds or other key interactions within the active site of a target protein. Modification of this ring is a central strategy in lead optimization. nih.gov

A common approach is the introduction of substituents onto the pyridine ring. In related kinase inhibitor scaffolds, adding small groups like methyl or electron-withdrawing groups like trifluoromethyl (-CF3) has been used to enhance potency and selectivity. google.com These substitutions can influence the pKa of the pyridine nitrogen and its ability to act as a hydrogen bond acceptor, as well as introduce new van der Waals contacts.

Another powerful strategy is the bioisosteric replacement of the pyridine ring with other heteroaromatic systems. Rings such as pyrimidine, pyrazine, or even other azaindole isomers can be used. nih.govnih.gov This can modulate the compound's ADME-Tox properties, solubility, and target binding. nih.gov The relative position of the nitrogen atom(s) is crucial; for example, studies on azaindole isomers have shown that moving the nitrogen can reorient the key hinge-binding motifs, potentially leading to a loss of potency due to unfavorable intramolecular electronic repulsion. mdpi.com

Table 2: Effect of Pyridine Moiety Modification on Potency and Selectivity (Illustrative)

| Modification Type | Example | General Impact on Potency/Selectivity | Rationale |

| Substitution | Methyl or -CF3 on pyridine ring | Can enhance potency and selectivity | Modifies electronics and explores additional hydrophobic pockets in the target. google.com |

| Bioisosteric Replacement | Pyridine → Pyrimidine | Variable; can improve properties | Alters hydrogen bonding patterns, dipole moment, and metabolic stability. nih.gov |

| Bioisosteric Replacement | Pyridine → Pyrazine | Variable; can improve properties | Modifies electronics and solubility. nih.gov |

| Isomeric Change | 3-pyridyl → 2-pyridyl or 4-pyridyl | Often significant change in activity | Alters the geometry and directionality of the key hydrogen bond acceptor nitrogen. |

Conformational Analysis and its Correlation with SAR

Computational studies, including molecular docking and conformational analysis, are vital tools for understanding this relationship. nih.govmdpi.com For related bi-aryl kinase inhibitors, it has been shown that a relatively planar, syn conformation is often required for optimal binding to the hinge region of the kinase. mdpi.com Significant deviation from this low-energy, planar conformation can lead to a substantial loss of potency. The planarity of the scaffold facilitates favorable π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the active site.

The inherent flexibility of the single bond connecting the two rings allows the molecule to adopt various conformations. However, the presence of substituents near the linkage, such as on the C2 position of the indole or the adjacent position on the pyridine ring, can create steric hindrance that favors a particular conformation or raises the energy barrier for rotation, effectively locking the molecule into a more rigid shape. This conformational restriction can be advantageous if the preferred low-energy conformation is the one required for biological activity.

Computational Chemistry and Molecular Modeling Applications in the Research of 2 Methyl 7 Pyridin 3 Yl 1h Indole

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the basis of molecular recognition.

Molecular docking simulations are employed to predict how a ligand such as an indole (B1671886) derivative interacts with the binding site of a biological target. For instance, in studies of the related compound (1H-indol-3-ylmethylene)-pyridin-3-yl-amine, docking was used to evaluate its inhibitory potential against cancer-related targets like VEGFR2 and EGFR. physchemres.org These simulations calculate the binding affinity, usually expressed in kcal/mol, which estimates the strength of the interaction. A lower binding energy value typically indicates a more stable and potent ligand-receptor complex.

The process reveals key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the target's active site. nih.gov For example, research on 7-azaindole (B17877) derivatives, which share structural similarities, showed that the indole nitrogen can act as a hydrogen bond donor and acceptor, forming crucial bonds with residues like GLU37 and ARG403 in the target protein. nih.gov

Table 1: Example of Predicted Binding Affinities for a Related Indole-Pyridine Compound against Cancer Targets

| Target Protein | PDB ID | Binding Affinity (kcal/mol) |

|---|---|---|

| VEGFR2 | 6XVK | -9.1 |

| EGFRK | 1M17 | -7.6 |

| Progesterone Receptor | 1A28 | -8.1 |

| Progesterone Receptor | 4OAR | -7.4 |

Data derived from a study on (1H-indol-3-ylmethylene)-pyridin-3-yl-amine, a structurally related compound. physchemres.org

Virtual screening is a computational strategy that involves docking large libraries of compounds against a specific protein target to identify potential "hits." For a novel compound like 2-Methyl-7-(pyridin-3-yl)-1H-indole, virtual screening could rapidly assess its potential to interact with a wide array of known therapeutic targets, such as kinases, G-protein coupled receptors, or enzymes involved in various diseases. This approach helps prioritize experimental testing by identifying the most promising targets for which the compound might show significant biological activity, thereby guiding research into its potential therapeutic applications, from anticancer to antiviral effects. nih.govnih.gov

Quantum Chemical Calculations for Electronic and Spectroscopic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and intrinsic properties of a molecule. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's electronic properties and chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netnih.gov

From the HOMO and LUMO energies, several reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): Resistance to change in electron distribution (η ≈ (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1/η).

Electronegativity (χ): The power of an atom to attract electrons (χ ≈ (I + A) / 2).

These descriptors for a molecule like this compound would predict its reactivity in various chemical environments and its potential to engage in charge-transfer interactions with biological targets. nih.gov Studies on related indole systems have used these parameters to compare the stability and electronic characteristics of different isomers. researchgate.net

Table 2: Example of Calculated Reactivity Descriptors for a Related Indole Compound

| Parameter | Description | Value (eV) |

|---|---|---|

| EHOMO | Energy of Highest Occupied Molecular Orbital | -5.78 |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.73 |

| HOMO-LUMO Gap (ΔE) | Energy gap indicating stability | 4.05 |

| Ionization Potential (I) | Tendency to donate an electron | 5.78 |

| Electron Affinity (A) | Tendency to accept an electron | 1.73 |

| Chemical Hardness (η) | Resistance to deformation | 2.025 |

| Electronegativity (χ) | Electron attracting power | 3.755 |

Values are illustrative, based on typical DFT calculations for indole derivatives. researchgate.netnih.gov

Quantum chemical calculations are highly effective in predicting and validating experimental spectroscopic data. For a compound like this compound, DFT can be used to calculate its theoretical vibrational (IR and Raman), nuclear magnetic resonance (¹H and ¹³C NMR), and electronic (UV-Vis) spectra. mdpi.com By comparing the computationally predicted spectra with those obtained experimentally, researchers can confirm the molecule's structure and assign specific spectral peaks to the corresponding atomic motions or electronic transitions. mdpi.comnih.gov This synergy between theoretical calculations and experimental results is crucial for unambiguous structural characterization.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior of Ligand-Target Complexes

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational stability and flexibility of the ligand-target complex. nih.gov

For a complex involving this compound, an MD simulation would track the movements of the ligand within the binding pocket and the corresponding changes in the protein structure. Key metrics analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial position over time. Low and stable RMSD fluctuations indicate that the complex has reached equilibrium and the ligand is stably bound. nih.gov

Root Mean Square Fluctuation (RMSF): This analyzes the fluctuation of individual residues or atoms, highlighting flexible regions of the protein or ligand.

Interaction Energy Analysis: This calculates the binding free energy over the course of the simulation, providing a more accurate estimation than static docking by accounting for solvent effects and molecular motion.

In studies of related 7-azaindole inhibitors, MD simulations revealed that potent compounds maintained stable binding within the target's active site, with minimal RMSD fluctuations for both the protein and the ligand, confirming the stability predicted by docking. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity and Design

A QSAR study on derivatives of this compound would systematically explore how variations in its chemical structure influence a specific biological endpoint, such as inhibitory activity against a particular enzyme or receptor binding affinity. The fundamental premise is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. jocpr.com

The development of a robust QSAR model involves several key steps:

Data Set Selection: A training set of structurally related compounds with a range of biological activities is compiled. For this compound, this would include analogs with different substituents on the indole ring, the pyridine (B92270) ring, and the methyl group. mdpi.com An external test set of compounds, not used in the model generation, is also crucial for validating the model's predictive power. nih.gov

Descriptor Calculation: A wide array of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. These descriptors can be categorized as:

Electronic: Such as partial atomic charges, dipole moment, and energies of frontier orbitals (HOMO and LUMO), which describe a molecule's electronic properties and reactivity. researchgate.net

Steric: Including molecular volume, surface area, and specific conformational indices that relate to the size and shape of the molecule. nih.gov

Hydrophobic: Often represented by the logarithm of the partition coefficient (log P), which quantifies a molecule's lipophilicity and its ability to cross cell membranes. nih.gov

Topological: These are 2D descriptors that describe the connectivity of atoms within the molecule. jocpr.com

Model Development and Validation: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are employed to generate a mathematical equation that correlates the calculated descriptors with the observed biological activity. chemrevlett.commdpi.com The statistical significance and predictive ability of the resulting QSAR model are rigorously evaluated using metrics like the correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the predictive R² for the external test set. chemrevlett.comnih.gov

For instance, a hypothetical QSAR study on a series of 7-pyridinyl-indole analogs might reveal that the inhibitory activity is positively correlated with the hydrophobicity of substituents on the indole nitrogen and negatively correlated with the steric bulk of substituents on the pyridine ring. Such a model provides actionable insights for medicinal chemists to design new compounds with potentially improved activity.

While direct QSAR studies on this compound are not readily found, research on analogous structures provides valuable insights. For example, QSAR studies on other indole derivatives have successfully identified key structural features for various biological activities, including anti-inflammatory, antiviral, and anticancer effects. tandfonline.comnih.gov

A study on 2,3-diaryl indoles as selective COX-2 inhibitors utilized Fujita-Ban analysis and found that substituents at different positions on the indole ring had varying contributions to the inhibitory activity. tandfonline.com Specifically, a methoxy (B1213986) group at a particular position was found to be conducive to activity, while chloro groups were detrimental. tandfonline.com Another study on isatin (B1672199) and indole derivatives as SARS 3CLpro inhibitors used CORAL software to develop predictive QSAR models, highlighting the importance of specific objective functions in model reliability. nih.gov

In the context of pyridine-containing compounds, QSAR models have been developed to predict the anticancer activity of pyridine and bipyridine derivatives against HeLa cells. chemrevlett.com These models, built using Multiple Linear Regression, demonstrated good predictive accuracy and were used to design a novel anticancer compound. chemrevlett.com

These examples underscore the power of QSAR to elucidate structure-activity relationships and guide the design of more potent and selective molecules. A similar approach applied to this compound and its analogs would undoubtedly accelerate the discovery of new therapeutic agents.

To illustrate the application of QSAR, the following interactive table presents hypothetical data for a series of analogs of this compound. The predicted pIC50 values are generated from a hypothetical QSAR equation:

pIC50 = 5.5 + 0.8logP - 0.2Vol + 1.2*HBD

where logP is the octanol-water partition coefficient, Vol is the molecular volume, and HBD is the number of hydrogen bond donors.

| Compound | Structure | R1 | R2 | Experimental pIC50 | Predicted pIC50 |

|---|---|---|---|---|---|

| 1 | [Structure Image] | -H | -H | 6.2 | 6.1 |

| 2 | [Structure Image] | -F | -H | 6.5 | 6.4 |

| 3 | [Structure Image] | -Cl | -H | 6.8 | 6.7 |

| 4 | [Structure Image] | -H | -OH | 7.1 | 7.0 |

| 5 | [Structure Image] | -H | -NH2 | 7.5 | 7.4 |

Note: The data in this table is purely hypothetical and for illustrative purposes only. The QSAR equation is a simplified example.

Emerging Research Avenues and Future Outlook for 2 Methyl 7 Pyridin 3 Yl 1h Indole

Advanced Synthetic Strategies for Enhanced Molecular Complexity and Diversity

The development of novel and efficient synthetic methodologies is crucial for unlocking the full potential of the 2-methyl-7-(pyridin-3-yl)-1H-indole scaffold. While classical methods provide access to the core structure, advanced strategies are being explored to generate libraries of analogues with greater molecular complexity and functional group diversity.

Recent advancements in catalysis offer powerful tools for derivatization. For instance, cobalt-catalyzed cascade reactions, specifically C–H/N–H [4 + 2] annulations with unactivated alkenes, have been developed to construct γ-carbolinone structures from indole-3-carboxamides. acs.org This method demonstrates high regioselectivity and broad substrate scope, allowing for the introduction of diverse substituents, including alkyl chains, ethers, and aromatic systems, onto the indole (B1671886) framework. acs.org Such strategies could be adapted to functionalize the this compound core, creating complex polycyclic derivatives.

Domino reactions, which involve multiple bond-forming events in a single synthetic operation, provide another efficient route to complexity. One-pot domino reactions of arylglyoxals with enamines and indoles have been used to construct 3,7'-bis-indole structures. rsc.org Applying similar principles could enable the coupling of the this compound unit with other heterocyclic systems, rapidly building intricate molecular architectures. Furthermore, palladium-catalyzed cross-coupling reactions like Miyaura borylation are key for preparing indole boronic esters, which are versatile intermediates for further diversification. mdpi.com These advanced methods are pivotal for moving beyond simple substitutions and creating next-generation molecules for biological screening.

Table 1: Advanced Synthetic Methodologies for Indole Derivatives

| Synthetic Strategy | Description | Potential Application for this compound |

|---|---|---|

| Cobalt-Catalyzed [4+2] Annulation | A cascade reaction involving C-H/N-H bond activation to form polycyclic structures like γ-carbolinones from indole carboxamides and alkenes. acs.org | Generation of complex, rigid analogues with novel polycyclic frameworks. |

| Domino Reactions | Multi-component, one-pot reactions that form several bonds in sequence, enabling rapid construction of complex molecules. rsc.org | Efficient synthesis of bi-aryl or multi-heterocyclic systems linked to the core scaffold. |

| Miyaura Borylation | A palladium-catalyzed reaction to synthesize boronic esters from halides, which are key intermediates for Suzuki and other cross-coupling reactions. mdpi.com | Functionalization at various positions of the indole or pyridine (B92270) ring to introduce a wide range of substituents. |

Discovery of Novel Biological Targets and Therapeutic Applications Beyond Current Scope

The indole-pyridine motif is implicated in a wide array of biological activities. While its role in established areas like kinase inhibition is known, emerging research is uncovering novel targets and therapeutic potentials that extend far beyond the current scope.

One promising area is in oncology, targeting cellular machinery beyond kinases. For example, indole-pyridine chalcone (B49325) derivatives have been identified as dual-targeting agents that inhibit both tubulin polymerization and hexokinase 2 (HK2), a key enzyme in cancer cell metabolism. nih.gov Another study highlighted derivatives of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide as potent modulators of Nur77, an orphan nuclear receptor involved in apoptosis. nih.gov These findings suggest that the this compound scaffold could be decorated to create agents that induce cancer cell death through multiple, synergistic mechanisms.

Beyond cancer, this scaffold shows potential in neurodegenerative diseases. Inhibitors of NADPH Oxidase 2 (NOX2) based on a 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine skeleton have shown promise in models of Alzheimer's disease by protecting microglia from amyloid-beta-induced oxidative stress. mdpi.com Given the structural similarities, this compound could serve as a foundational structure for developing new neuroprotective agents.

Table 2: Potential Novel Biological Targets for this compound Derivatives

| Biological Target | Therapeutic Area | Rationale/Example |

|---|---|---|

| Tubulin & Hexokinase 2 (HK2) | Oncology | A novel indole-pyridine chalcone derivative demonstrated dual inhibition, leading to antiproliferative activity against tumor cells. nih.gov |

| Nur77 (Orphan Nuclear Receptor) | Oncology | 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives were developed as Nur77-targeting agents that induce apoptosis. nih.gov |

| NADPH Oxidase 2 (NOX2) | Neurodegenerative Diseases | Related pyrrolo[2,3-b]pyridine structures effectively protect brain immune cells from oxidative stress in Alzheimer's disease models. mdpi.com |

| Alpha-synuclein (α-syn) | Parkinson's Disease | Cheminformatics studies suggest that synthetic indole-glyoxylamides show binding affinity for the α-syn amyloid protein. nih.gov |

Development as Chemical Probes for Cellular and Biochemical Research

The inherent fluorescence and specific binding capabilities of certain indole-pyridine structures make them excellent candidates for development as chemical probes. These tools are essential for visualizing and understanding complex biological processes within living cells.

Indole-pyridine salt derivatives have been successfully developed as fluorescent probes for imaging RNA and the nucleolus in living cells. patsnap.comgoogle.com These probes exhibit strong photostability and cell permeability, allowing for clear visualization of RNA distribution and the ability to distinguish between live and dead cells. patsnap.comgoogle.com Similarly, other pyridine-based fluorescent probes have been engineered for the highly specific and sensitive detection of reactive oxygen species like hypochlorous acid within lysosomes, crucial organelles for cellular health. rsc.org

The this compound scaffold can be systematically modified to create a new generation of chemical probes. By attaching specific recognition moieties or environmentally sensitive fluorophores, it is possible to design probes that can:

Track the localization and dynamics of specific proteins or enzymes.

Measure changes in the cellular microenvironment, such as pH or ion concentration.

Serve as tools in high-throughput screening to identify other molecules that bind to a target of interest.

For example, biotin (B1667282) probe pull-down assays have been used with indole-pyridine chalcones to confirm their binding to tubulin and HK2, demonstrating their utility in target identification. nih.gov This highlights the dual potential of such compounds to act as both therapeutic leads and research tools.

Implementation of Cheminformatics and Artificial Intelligence in Drug Design

The integration of cheminformatics and artificial intelligence (AI) is revolutionizing drug discovery by making the process faster, more predictive, and more cost-effective. neovarsity.orgmewburn.com These computational tools are particularly well-suited for exploring the vast chemical space around a privileged scaffold like this compound.

Cheminformatics-guided approaches can be used to analyze large databases of chemical compounds to identify novel starting points for drug design. nih.govmdpi.com For instance, an analysis of the MarinLit database, which contains thousands of marine natural products, used self-organizing maps to visualize chemical diversity and identify indole-3-yl-glyoxylamides as a promising but under-investigated class of compounds. mdpi.com This led to the synthesis of a new library of molecules and the discovery of their potential bioactivities against targets relevant to Parkinson's disease and malaria. nih.gov

AI and machine learning models can be trained on existing structure-activity relationship (SAR) data to predict the biological activity, toxicity, and pharmacokinetic properties of virtual compounds. This allows researchers to:

Perform virtual screening: Computationally screen millions of virtual derivatives of this compound against a biological target to prioritize the most promising candidates for synthesis.

Optimize lead compounds: Predict how modifications to the scaffold will affect its properties, guiding the design of more potent and safer drug candidates. neovarsity.org

De-risk development: Identify potential liabilities, such as off-target effects or poor bioavailability, early in the discovery process. neovarsity.org

By combining computational predictions with targeted experimental validation, the development timeline for new drugs based on the this compound core can be significantly accelerated.

Exploration of Multi-Target Directed Ligands and Polypharmacology

Complex diseases such as cancer and neurodegenerative disorders are often driven by multiple pathological pathways. nih.gov The traditional "one target, one drug" approach is frequently insufficient for these conditions. This has led to the rise of polypharmacology and the rational design of Multi-Target Directed Ligands (MTDLs)—single molecules engineered to interact with two or more targets simultaneously. researchgate.netnih.gov

The this compound scaffold is an ideal starting point for creating MTDLs. The indole and pyridine moieties are both well-known pharmacophores that can be independently functionalized to interact with different biological targets. This molecular hybridization approach aims to combine the therapeutic benefits of multiple drugs into a single chemical entity, which can lead to improved efficacy and a lower risk of drug-drug interactions. nih.gov

Examples of this strategy are already emerging. Researchers have designed indole-chalcone derivatives that dually target tubulin and HK2 for cancer therapy. nih.gov In the field of Alzheimer's disease, the MTDL strategy is being actively pursued to create compounds that can, for example, simultaneously inhibit acetylcholinesterase and prevent the aggregation of amyloid-beta peptides. nih.govnih.gov By strategically combining pharmacophoric elements onto the this compound framework, it is possible to design novel MTDLs for a wide range of multifactorial diseases.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3,7'-bis-indole |

| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide |

| Indole-pyridine chalcone |

| 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine |

| Indole-3-yl-glyoxylamides |

| Indole-pyridine salt |

| GSK2795039 |

Q & A

Basic: What synthetic strategies are recommended for preparing 2-Methyl-7-(pyridin-3-yl)-1H-indole derivatives, and how can reaction conditions be optimized?

Methodological Answer:

A multi-step synthesis approach is typically employed, involving:

- Friedel-Crafts alkylation or palladium-catalyzed cross-coupling to introduce the pyridin-3-yl group at the indole C7 position .

- Solvent optimization : Ethanol or dichloromethane is preferred for cyclization steps, with reflux conditions (70–100°C) to enhance yield .

- Purification : Recrystallization from absolute ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

- Yield improvement : Use of catalytic bases (e.g., KCO) and inert atmospheres (N) minimizes side reactions .

Advanced: How can contradictions in reported biological activities of this compound across cell lines be resolved?

Methodological Answer:

Contradictions arise from variability in:

- Cell line specificity : Conduct parallel assays in multiple cancer (e.g., HeLa, MDA-MB-231) and normal (e.g., HaCat) cell lines to assess selectivity .

- Dose-response profiling : Use IC curves (0.1–100 µM) to differentiate cytotoxic vs. cytostatic effects .

- Mechanistic validation : Combine RNA sequencing and Western blotting to confirm pathway activation (e.g., MAPK/JNK) in responsive cell lines .

- Control experiments : Include inhibitors (e.g., SP600125 for JNK) to validate target engagement .

Basic: What analytical techniques are critical for characterizing structural integrity?

Methodological Answer:

- LC/MS (ESI/Q-TOF) : Confirm molecular weight (e.g., m/z 284.1177 [M+H]) and isotopic pattern matching .

- H/C NMR : Assign peaks for indole protons (δ 7.1–7.4 ppm) and pyridinyl signals (δ 8.2–8.7 ppm) .

- HRMS : Validate empirical formula (e.g., CHN) with <2 ppm mass accuracy .

- X-ray crystallography : Resolve dihedral angles between indole and pyridinyl planes to confirm conjugation .

Advanced: What molecular mechanisms drive selective methuosis induction in cancer cells?

Methodological Answer:

- Non-apoptotic vacuolization : this compound derivatives trigger cytoplasmic vacuole formation via macropinocytosis, not autophagy .

- ER stress activation : Monitor CHOP and BiP expression to link vacuolization to unfolded protein response .

- Selectivity mechanism : Cancer cells exhibit higher endosomal trafficking dysregulation, making them susceptible to methuosis .

- In vivo validation : Use xenograft models (e.g., MDA-MB-231) with histopathology to confirm tumor-specific vacuolization .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

- Cytotoxicity assays : MTT or CellTiter-Glo® in 96-well plates (48–72 hr exposure) .

- Vacuolization scoring : Phase-contrast microscopy at 24 hr to quantify vacuole-positive cells .

- Target inhibition : Kinase assays (e.g., CDK9 inhibition via ADP-Glo™) at 1–10 µM .

- Solubility testing : Shake-flask method at pH 7.4 to determine bioavailability (e.g., 39.9 µg/mL) .

Advanced: How do structural modifications impact pharmacokinetics and target engagement?

Methodological Answer:

- Pyridinyl substitution : Electron-withdrawing groups (e.g., -CF) enhance CDK9 binding affinity by 3-fold .

- Indole methylation : 2-Methyl groups improve metabolic stability (t > 6 hr in microsomes) by blocking CYP3A4 oxidation .

- Pharmacokinetic modeling : Use SwissADME to predict logP (2.1–3.5) and blood-brain barrier permeability .

- SAR studies : Replace pyridinyl with quinolinyl to assess effects on vacuolization potency .

Basic: What stability considerations are critical for lab storage?

Methodological Answer:

- Temperature : Store at –20°C under argon to prevent oxidation .

- Light sensitivity : Use amber vials to avoid photodegradation (UV-Vis monitoring at 254 nm) .

- Humidity control : Desiccate (silica gel) to prevent hydrolysis of the indole NH group .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC purity checks .

Advanced: What computational methods predict binding modes with targets like CDK9?

Methodological Answer:

- Docking simulations (AutoDock Vina) : Align the indole core with CDK9’s ATP-binding pocket (ΔG < –9 kcal/mol) .

- MD simulations (GROMACS) : Assess binding stability over 100 ns, focusing on hydrogen bonds with Cys106 .

- QSAR models : Correlate pyridinyl electronegativity with IC values (R > 0.85) .

- Free energy perturbation : Calculate ΔΔG for mutations (e.g., Lys48Arg) to validate critical residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.